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This technical guide provides a comprehensive overview of the thermodynamic properties of

the olivine group minerals, a critical component of the Earth's upper mantle. An understanding

of these properties is fundamental to fields ranging from geochemistry and geophysics to

materials science. This document presents quantitative data in a structured format, details the

experimental protocols for their determination, and provides visualizations of key concepts and

workflows.

Introduction to the Olivine Group
The olivine group minerals are a series of nesosilicates with the general formula M₂SiO₄,

where M is most commonly magnesium (Mg) or iron (Fe). The two end-members of the primary

solid solution series are forsterite (Fo, Mg₂SiO₄) and fayalite (Fa, Fe₂SiO₄). These minerals

form a complete substitutional solid solution where magnesium and iron ions can freely

substitute for one another within the orthorhombic crystal structure.[1] This solid solution is

crucial for understanding petrological processes in the Earth's mantle. At high pressures,

olivine undergoes phase transitions to its high-pressure polymorphs, wadsleyite and

ringwoodite, which are the dominant minerals in the Earth's transition zone.[2][3]

Thermodynamic Data of Olivine Group Minerals
The thermodynamic properties of olivine group minerals, including heat capacity, entropy,

enthalpy, and Gibbs free energy, are essential for modeling geological processes and
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understanding the stability of these minerals under various temperature and pressure

conditions.

Heat Capacity (Cₚ)
Heat capacity is a measure of the amount of heat required to raise the temperature of a

substance by a given amount. For olivine minerals, it is a key parameter in thermodynamic

calculations.

Mineral Composition
Temperature
(K)

Heat Capacity
(Cₚ) (J/mol·K)

Reference

Forsterite Mg₂SiO₄ 298.15 128.6
(Robie et al.,

1982b) in[4]

Fayalite Fe₂SiO₄ 298.15 131.9 ± 0.1 [5]

Olivine Fo₉₀Fa₁₀ 298.15 ~129
(Dachs et al.,

2007) in[6]

Fayalite Fe₂SiO₄ 64.88

λ-transition

(antiferromagneti

c)

[5]

The heat capacity of fayalite-rich olivines exhibits a sharp lambda-type anomaly due to a

paramagnetic to antiferromagnetic transition.[4][5] For forsterite, the heat capacity shows a

typical Debye-T³ behavior at low temperatures.[7]

Standard Entropy (S°)
Standard entropy is a measure of the randomness or disorder of a system at a standard state

(298.15 K and 1 bar).
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Mineral Composition
Standard Entropy
(S°) (J/mol·K)

Reference

Forsterite Mg₂SiO₄ 94.0 ± 0.1 [4]

Fayalite Fe₂SiO₄ 151.4 ± 0.1 [4]

Fayalite (natural) ~Fe₂SiO₄ 151.6 ± 1.1 [6]

Calorimetric data indicate that the forsterite-fayalite binary solid solution exhibits nearly ideal

entropy of mixing behavior.[4]

Enthalpy of Formation (ΔH°ᶠ)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is

formed from its constituent elements in their standard states.

Mineral Composition
Enthalpy of
Formation (ΔH°ᶠ)
(kJ/mol)

Reference

Fayalite Fe₂SiO₄ -1478.17 ± 1.30 [5]

High-temperature solution calorimetry is a primary method for determining the enthalpies of

formation of minerals like olivine.[8]

Gibbs Free Energy of Formation (ΔG°ᶠ)
The Gibbs free energy of formation is a thermodynamic potential that can be used to calculate

the maximum reversible work that may be performed by a thermodynamic system at a constant

temperature and pressure.

Mineral Composition
Gibbs Free Energy
of Formation (ΔG°ᶠ)
(kJ/mol)

Reference

Fayalite Fe₂SiO₄ -1378.98 ± 1.35 [5]
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Experimental Protocols for Thermodynamic
Property Determination
The accurate determination of the thermodynamic properties of olivine minerals relies on a

variety of sophisticated experimental techniques.

Calorimetry
Calorimetry is the science of measuring heat flow. Several calorimetric techniques are

employed for minerals.

Low-Temperature Adiabatic Calorimetry: This technique is used to measure heat capacity

from near absolute zero to room temperature. A sample is thermally isolated, and a known

amount of heat is introduced, with the resulting temperature change being precisely

measured. This method was used to determine the heat capacities of forsterite and fayalite.

[4]

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat

required to increase the temperature of a sample and a reference as a function of

temperature. It is a rapid method for determining heat capacity and transition enthalpies.[9]

High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the

enthalpy of formation of refractory materials like olivine.[8] The mineral is dissolved in a

molten oxide solvent (e.g., lead borate) at high temperatures (typically around 700 °C), and

the heat of solution is measured.[8] By measuring the heats of solution of the mineral and its

constituent oxides, the enthalpy of formation can be calculated using Hess's law.

Laser-Flash Analysis
The laser-flash method is a widely used technique to determine thermal diffusivity and thermal

conductivity.[2] A short pulse of energy from a laser heats one side of a sample, and the

temperature rise on the opposite side is measured as a function of time. From this data, the

thermal diffusivity can be calculated. Knowing the heat capacity and density, the thermal

conductivity can then be determined.
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In-Situ High-Temperature and High-Pressure
Experiments
To understand the thermodynamic properties of olivine under mantle conditions, experiments

are conducted at high temperatures and pressures.

Raman Spectroscopy: In-situ high-temperature and high-pressure Raman spectroscopy can

be used to investigate the effect of temperature and pressure on the vibrational modes of the

olivine crystal lattice.[10] Changes in the Raman spectra can be related to thermodynamic

properties like heat capacity and entropy.[10]

X-ray Diffraction: High-pressure X-ray diffraction using diamond-anvil cells allows for the

determination of the equation of state of olivine, which describes the relationship between

its volume, temperature, and pressure.[11] This is crucial for understanding its stability at

depth in the Earth.

Visualizations
The following diagrams illustrate key concepts and workflows related to the thermodynamic

properties of olivine group minerals.

Forsterite
(Mg₂SiO₄)

Olivine Solid Solution
((Mg,Fe)₂SiO₄)

Mg²⁺ Fayalite
(Fe₂SiO₄)Fe²⁺Complete Substitutional

Solid Solution

Click to download full resolution via product page

Caption: Olivine Solid Solution Series.
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Caption: Experimental and analytical workflow.

Conclusion
The thermodynamic properties of the olivine group minerals are fundamental to our

understanding of the Earth's interior and have broader applications in materials science. The

data presented in this guide, obtained through a variety of sophisticated experimental

techniques, provide a basis for quantitative modeling of geological processes. Continued

research, particularly at high pressures and temperatures, will further refine our knowledge of

these critical mineral phases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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